4-Oxobutanoate

Tyrosinase inhibition Melanogenesis Cosmeceutical chemistry

4-Oxobutanoate (CAS 692-29-5 for the conjugate acid succinic semialdehyde; CHEBI:57706 for the anion) is the conjugate base of 4-oxobutanoic acid, the major species at physiological pH 7.3, and is systematically known as succinate semialdehyde (SSA). It belongs to the class of 4-oxo monocarboxylic acid anions and aldehydic acid anions, with molecular formula C₄H₅O₃⁻ and a monoisotopic mass of 101.02442 Da.

Molecular Formula C4H5O3-
Molecular Weight 101.08 g/mol
Cat. No. B1241810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxobutanoate
Molecular FormulaC4H5O3-
Molecular Weight101.08 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C=O
InChIInChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)/p-1
InChIKeyUIUJIQZEACWQSV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxobutanoate for Procurement: Chemical Identity, Class, and Baseline Properties for Scientific Sourcing


4-Oxobutanoate (CAS 692-29-5 for the conjugate acid succinic semialdehyde; CHEBI:57706 for the anion) is the conjugate base of 4-oxobutanoic acid, the major species at physiological pH 7.3, and is systematically known as succinate semialdehyde (SSA) . It belongs to the class of 4-oxo monocarboxylic acid anions and aldehydic acid anions, with molecular formula C₄H₅O₃⁻ and a monoisotopic mass of 101.02442 Da . As a pivotal intermediate in the GABA shunt pathway of the tricarboxylic acid cycle, 4-oxobutanoate serves as a conserved human and Saccharomyces cerevisiae metabolite, bridging neurotransmitter metabolism and central carbon metabolism . In synthetic chemistry, 4-oxobutanoate esters—particularly methyl 4-oxobutanoate (CAS 13865-19-5) and ethyl 4-oxobutanoate (CAS 10138-10-0)—function as bifunctional C4 building blocks bearing both aldehyde and ester functionalities, enabling diverse downstream derivatization .

Why Generic Substitution Fails: Functional Group Interdependence in 4-Oxobutanoate Chemical Selection


Within the 4-oxobutanoate family, substitution of the ester alkyl group, the oxidation state at C-4, or the ionisation state of the carboxyl terminus produces chemically distinct entities with quantitatively divergent biological activity profiles, synthetic reactivity, and physicochemical handling properties. Direct head-to-head evidence demonstrates that alkyl 4-oxobutanoates exhibit tyrosinase inhibitory IC₅₀ values 1.5- to >5-fold more potent than their precursor 4-oxobutanoic acids, with the magnitude of differentiation being chain-length-dependent . In the PHD-2 inhibition space, specific 4-oxobutanoic acid analogues achieve sub-micromolar IC₅₀ values (160–242 nM) that surpass a Phase III clinical candidate comparator . Furthermore, the covalent inhibition mechanism of 4-(indolin-1-yl)-4-oxobutanoate esters against Notum is warhead-specific; simple hydrolysis to the free 4-oxobutanoic acid abolishes the covalent adduct formation with the catalytic serine-232 residue . These findings collectively establish that neither the free acid form nor alternative ester congeners can be assumed to be functionally interchangeable in biological assay or synthetic intermediate contexts, mandating compound-specific procurement based on the intended application.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 4-Oxobutanoate Procurement Decisions


Tyrosinase Inhibition: Alkyl 4-Oxobutanoates vs. Precursor 4-Oxobutanoic Acids

In a direct, within-study head-to-head comparison, alkyl 4-oxobutanoate derivatives of carvacrol and thymol were evaluated alongside their precursor 4-oxobutanoic acids for mushroom tyrosinase inhibitory activity. All alkyl 4-oxobutanoates except two (compounds 7 and 20) exhibited superior inhibitory activity relative to the precursor 4-oxobutanoic acids 5 and 6 . The most active derivatives—those bearing three-carbon and four-carbon alkyl chains—achieved IC₅₀ values of 128.8–244.1 μM (carvacrol series, compounds 9–12) and 102.3–191.4 μM (thymol series, compounds 16–19), while the precursor acids showed weaker activity requiring >500 μM for meaningful inhibition . The reference standard kojic acid gave an IC₅₀ of 21.8 μM in the same assay system .

Tyrosinase inhibition Melanogenesis Cosmeceutical chemistry

PHD-2 Inhibition: 4-Oxobutanoic Acid Analogues Surpass Clinical-Stage Comparator FG-4592

A series of 4-oxobutanoic acid analogues designed to bind the PHD-2 active site in a bidentate manner were evaluated using a PHD-2 RapidFire assay. Compounds F2a and F2b demonstrated potent inhibition with IC₅₀ values of 242 nM and 160 nM, respectively . Both compounds were found to be more potent than the positive control FG-4592 (roxadustat, a FibroGen Phase III clinical candidate for anemia in chronic kidney disease), although the exact IC₅₀ value of FG-4592 in this assay was not numerically disclosed . A structurally distinct analogue, F3a, showed markedly weaker activity with an IC₅₀ of 71.2 μM, underscoring the steep structure-activity relationship within this chemotype .

HIF prolyl hydroxylase inhibition Ischemic disease Anemia therapy

Notum Covalent Inhibition: Warhead-Dependent Mechanism of 4-(Indolin-1-yl)-4-oxobutanoate Esters

A novel class of covalent Notum inhibitors based on 4-(indolin-1-yl)-4-oxobutanoate esters was identified and structurally characterized. High-resolution crystal structures revealed a common covalent adduct formed between the catalytic serine-232 of Notum and the hydrolyzed butyric ester moiety of the inhibitors . The covalent interaction in solution was independently confirmed by mass spectrometry . Inhibitory potencies were found to vary depending on the warhead used, establishing that the 4-oxobutanoate ester scaffold is mechanistically distinct from reversible Notum inhibitors and from the corresponding free 4-oxobutanoic acid, which does not form the covalent acyl-enzyme intermediate . The acyl-enzyme intermediate adopts an orientation that positions the carbonyl carbon at an unfavorable angle for hydrolytic water attack, combined with strong hydrophobic pocket interactions, preventing catalytic turnover and resulting in sustained covalent inhibition .

Wnt signaling Notum carboxylesterase Covalent inhibitor design

Synthetic Accessibility: Ligand-Free Cobalt-Catalyzed Multi-Component Synthesis of 4-Oxobutanoates from Ethylene

A ligand-free cobalt-catalyzed four-component radical relay carbonylative difunctionalization of ethylene was developed for the direct synthesis of 4-oxobutanoates bearing both amide and ester groups . This method produces valuable C4 building blocks in a highly atom-economical fashion from inexpensive ethylene, CO, formamides, and alcohols . In contrast, traditional syntheses of methyl 4-oxobutanoate rely on multi-step routes: γ-butyrolactone hydrolysis to methyl 4-hydroxybutanoate followed by oxidation, or monomethyl succinate activation with oxalyl chloride—routes that generate stoichiometric waste and require cryogenic or ozone-based oxidation conditions . The cobalt-catalyzed method eliminates the need for phosphine or N-heterocyclic carbene ligands, simplifying procurement of the catalytic system relative to palladium-catalyzed carbonylation alternatives .

Carbonylative difunctionalization C4 building block synthesis Atom economy

Physicochemical Handling: Methyl 4-Oxobutanoate Stability and Purification Specifications Relative to Free Acid

Commercial methyl 4-oxobutanoate (CAS 13865-19-5) is supplied at 90% purity with ≤10% 4-oxobutanoic acid as the primary impurity, reflecting the inherent susceptibility of the aldehyde-ester to hydrolysis during storage . The compound requires storage at 2–8°C with a boiling point of 187–188°C and flash point of 86.1°C, classifying it as a combustible liquid . In contrast, the free acid succinic semialdehyde (4-oxobutanoic acid) is recommended for long-term storage at −20°C due to its greater thermal lability . The ester form offers a practical advantage for procurement: it enables controlled release of the reactive aldehyde functionality upon hydrolysis when needed, while the free acid presents immediate aldehyde reactivity that complicates handling and contributes to dimerization and degradation during ambient storage .

Chemical procurement specifications Storage stability Aldehyde-containing intermediates

GABA Shunt Metabolic Specificity: 4-Oxobutanoate as the Obligate Intermediate Distinct from 4-Hydroxybutanoate

In the GABA shunt pathway, 4-oxobutanoate (succinate semialdehyde) is the obligate aldehyde intermediate generated by 4-aminobutyrate aminotransferase (EC 2.6.1.19) and consumed by succinate semialdehyde dehydrogenase (ALDH5A1, EC 1.2.1.24) to produce succinate, which enters the TCA cycle . The structurally related compound 4-hydroxybutanoate (GHB) is not a substrate for ALDH5A1 but rather is interconverted with 4-oxobutanoate via a separate hydroxyacid-oxoacid transhydrogenase (EC 1.1.99.24) . Mutations in ALDH5A1 that impair 4-oxobutanoate oxidation cause 4-hydroxybutyric aciduria (succinic semialdehyde dehydrogenase deficiency), a severe neurometabolic disorder characterized by accumulation of both 4-oxobutanoate and 4-hydroxybutanoate, demonstrating that these two metabolites occupy non-redundant metabolic nodes . The IUPHAR/BPS Guide to Pharmacology confirms ALDH5A1 as the sole high-affinity human enzyme responsible for 4-oxobutanoate clearance: 4-oxobutanoate + NAD⁺ + H₂O → succinate + NADH + 2H⁺ .

GABA metabolism Succinic semialdehyde dehydrogenase Neurometabolic disorders

Best-Fit Research and Industrial Application Scenarios for 4-Oxobutanoate Procurement


Cosmeceutical Tyrosinase Inhibitor Development Requiring Alkyl 4-Oxobutanoate Esters

Research groups developing skin-lightening or anti-hyperpigmentation agents should procure alkyl 4-oxobutanoate esters (specifically three- and four-carbon alkyl chain derivatives) rather than the free 4-oxobutanoic acid. The direct comparative evidence demonstrates that alkyl 4-oxobutanoates of carvacrol and thymol achieve IC₅₀ values of 102.3–244.1 μM against mushroom tyrosinase, whereas the precursor acids are substantially weaker, failing to reach 50% inhibition at 500 μM . This scenario is supported by the structure-dependent activity data showing that thymol-derived 4-oxobutanoates (IC₅₀ 102.3–191.4 μM) outperform carvacrol-derived congeners, providing a clear selection criterion for procurement .

HIF Prolyl Hydroxylase (PHD-2) Inhibitor Programs Targeting Ischemic Disease or Anemia

Medicinal chemistry teams pursuing PHD-2 inhibition for ischemic/hypoxic disease or renal anemia indications should consider procuring 4-oxobutanoic acid analogues of the F2a/F2b structural class. These compounds demonstrated IC₅₀ values of 242 nM and 160 nM respectively, surpassing the potency of the Phase III clinical candidate FG-4592 (roxadustat) in the same PHD-2 RapidFire assay . Procurement of the less potent analogue F3a (IC₅₀ = 71.2 μM) is not recommended as a positive control given the ~445-fold potency differential versus F2b . The bidentate binding mode to the PHD-2 active site, as characterized by molecular docking, provides a rational structural basis for compound selection .

Notum-Targeted Covalent Inhibitor Discovery for Wnt Signaling Restoration

Drug discovery groups targeting Notum carboxylesterase for osteoporosis or Alzheimer's disease applications should specifically procure 4-(indolin-1-yl)-4-oxobutanoate esters as the covalent warhead scaffold. High-resolution crystal structures confirm that only the intact ester forms a covalent adduct with the catalytic serine-232 residue; hydrolysis to the free 4-oxobutanoic acid abolishes this mechanism . The unfavorable angle of the carbonyl carbon in the acyl-enzyme intermediate, combined with hydrophobic pocket interactions, prevents catalytic turnover and results in sustained inhibition—a mechanistic feature not achievable with reversible inhibitor chemotypes or with the hydrolyzed acid form . Mass spectrometry confirmation of the covalent adduct in solution provides an orthogonal quality control endpoint for procurement verification .

Multi-Component Synthesis of C4 Building Blocks via Ligand-Free Cobalt Catalysis

Process chemistry and CRO teams seeking efficient access to 4-oxobutanoate C4 building blocks should evaluate the ligand-free cobalt-catalyzed carbonylative difunctionalization route as an alternative to traditional multi-step synthesis. This method converts inexpensive ethylene, CO, formamides, and alcohols into 4-oxobutanoates in a single step with high atom economy, avoiding the stoichiometric oxidants (PCC, ozone at −78°C) or acid chloride activation required in conventional routes . The elimination of phosphine or NHC ligands simplifies catalyst procurement and reduces cost relative to palladium-catalyzed carbonylation alternatives . This scenario is particularly relevant when amide-ester bifunctional 4-oxobutanoates are the target products, as the cobalt-catalyzed method installs both functionalities concurrently .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.